
4-(Tiolan-3-iloxi)quinolina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Thiolan-3-yloxy)quinoline is a heterocyclic compound that features a quinoline core substituted with a thiolan-3-yloxy group at the fourth position. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The incorporation of the thiolan-3-yloxy group adds unique chemical properties to the compound, making it a subject of interest in medicinal chemistry and pharmaceutical research.
Aplicaciones Científicas De Investigación
4-(Thiolan-3-yloxy)quinoline has a wide range of scientific research applications, including:
Mecanismo De Acción
Target of Action
Quinolines, in general, are known to target bacterial enzymes such as gyrase and topoisomerase iv . These enzymes play a crucial role in bacterial DNA replication, making them effective targets for antimicrobial action .
Mode of Action
Quinolines typically exert their antimicrobial effects by inhibiting the aforementioned bacterial enzymes, thereby disrupting bacterial dna synthesis . This results in the fragmentation of the bacterial chromosome, leading to cell death .
Biochemical Pathways
Quinolines are known to interfere with dna synthesis in bacteria by targeting key enzymes involved in this process . This disruption can lead to downstream effects such as the inhibition of bacterial growth and proliferation .
Pharmacokinetics
Quinolones, a class of drugs that includes quinoline derivatives, are generally well-absorbed and widely distributed in the body, with varying degrees of metabolism and renal excretion .
Result of Action
Given its structural similarity to other quinolines, it may share their ability to cause bacterial cell death by inhibiting key enzymes involved in dna synthesis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-(Thiolan-3-yloxy)quinoline. For instance, quinolone antibiotics, which include quinoline derivatives, have been found in various environmental matrices, including surface water, groundwater, and soil . The presence of these compounds in the environment can lead to the development of antibiotic-resistant bacteria .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Thiolan-3-yloxy)quinoline typically involves the following steps:
-
Formation of the Quinoline Core: : The quinoline core can be synthesized using various classical methods such as the Skraup synthesis, Doebner-Von Miller synthesis, or the Friedländer synthesis. These methods generally involve the cyclization of aniline derivatives with carbonyl compounds under acidic conditions .
-
Introduction of the Thiolan-3-yloxy Group: : The thiolan-3-yloxy group can be introduced through nucleophilic substitution reactions. One common approach is to react the quinoline derivative with a thiolane derivative in the presence of a suitable base, such as sodium hydride or potassium carbonate, to form the desired product .
Industrial Production Methods
Industrial production of 4-(Thiolan-3-yloxy)quinoline may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are often employed to enhance efficiency and reduce waste .
Análisis De Reacciones Químicas
Types of Reactions
4-(Thiolan-3-yloxy)quinoline can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium hydride, potassium carbonate, dimethylformamide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced quinoline derivatives.
Substitution: Functionalized quinoline derivatives.
Comparación Con Compuestos Similares
Similar Compounds
Quinoline: The parent compound, known for its broad spectrum of biological activities.
4-Hydroxyquinoline: A derivative with hydroxyl substitution at the fourth position, known for its antimicrobial properties.
4-Aminoquinoline: A derivative with an amino group at the fourth position, widely used as an antimalarial agent.
Uniqueness of 4-(Thiolan-3-yloxy)quinoline
4-(Thiolan-3-yloxy)quinoline is unique due to the presence of the thiolan-3-yloxy group, which imparts distinct chemical and biological properties. This substitution enhances the compound’s ability to interact with biological targets and may improve its pharmacokinetic and pharmacodynamic profiles compared to other quinoline derivatives .
Propiedades
IUPAC Name |
4-(thiolan-3-yloxy)quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NOS/c1-2-4-12-11(3-1)13(5-7-14-12)15-10-6-8-16-9-10/h1-5,7,10H,6,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAMFUSVHTLKINI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1OC2=CC=NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
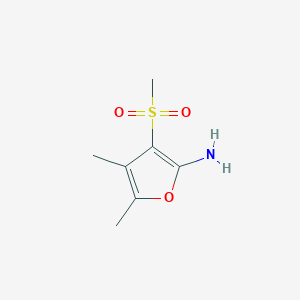
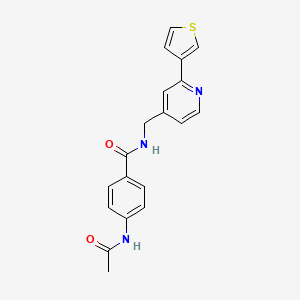
![(Z)-8-(4-fluorophenethyl)-2-(pyridin-3-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2477728.png)
![(E)-Ethyl 3-(1-ethyl-4-methyl-1H-benzo[d][1,2,3]triazol-5-yl)acrylate](/img/structure/B2477731.png)
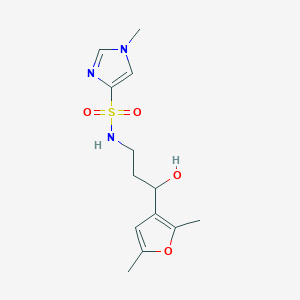
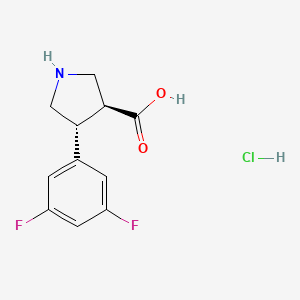
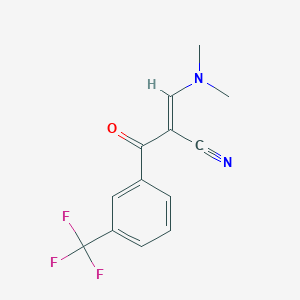
![N-(2,4-dimethoxyphenyl)-2-[3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2477735.png)
![N-[2-(diethylamino)ethyl]-2,5-diethoxy-4-methylbenzene-1-sulfonamide](/img/structure/B2477736.png)
![[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methyl N-(4-methylphenyl)carbamate](/img/structure/B2477737.png)
![4-(MORPHOLINE-4-SULFONYL)-N-{3-[4-(MORPHOLINE-4-SULFONYL)BENZAMIDO]NAPHTHALEN-2-YL}BENZAMIDE](/img/structure/B2477739.png)
![2-({2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-(4-ethylphenyl)butanamide](/img/structure/B2477741.png)
![5-[(3-Chlorophenyl)amino]-5-oxopentanoic acid](/img/structure/B2477743.png)
![2-({5-[2-(4-methylphenyl)quinolin-4-yl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetic acid](/img/structure/B2477745.png)
